molecular formula C15H17NO2S B5150074 1-phenyl-N-(1-phenylethyl)methanesulfonamide

1-phenyl-N-(1-phenylethyl)methanesulfonamide

Cat. No.: B5150074
M. Wt: 275.4 g/mol
InChI Key: JBSYASQJKCPNHE-UHFFFAOYSA-N
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Description

1-phenyl-N-(1-phenylethyl)methanesulfonamide is an organic compound with the molecular formula C15H17NO2S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenyl ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-N-(1-phenylethyl)methanesulfonamide can be synthesized through a multi-step process involving the following key steps:

    Formation of the Methanesulfonamide Group: The synthesis begins with the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.

    Alkylation: The methanesulfonanilide is then alkylated using 1-phenylethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

The reaction conditions typically involve:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to reflux conditions.

    Catalysts: Base catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(1-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl and phenylethyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

    Substitution Reactions: Products with substituted sulfonamide groups.

    Oxidation: Products with oxidized phenyl or phenylethyl groups.

    Reduction: Products with reduced phenyl or phenylethyl groups.

    Coupling Reactions: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

1-phenyl-N-(1-phenylethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known for its biological activity.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand the interactions of sulfonamide derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and phenylethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may inhibit enzymes or receptors by mimicking the natural substrates or ligands, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)methanesulfonamide
  • N-Phenylmethanesulfonamide
  • N-(1-Phenylethyl)benzenesulfonamide

Uniqueness

1-phenyl-N-(1-phenylethyl)methanesulfonamide is unique due to the presence of both a phenyl and a phenylethyl group attached to the methanesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these groups enhances its potential for specific interactions with biological targets, distinguishing it from other sulfonamide derivatives.

Properties

IUPAC Name

1-phenyl-N-(1-phenylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13(15-10-6-3-7-11-15)16-19(17,18)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSYASQJKCPNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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